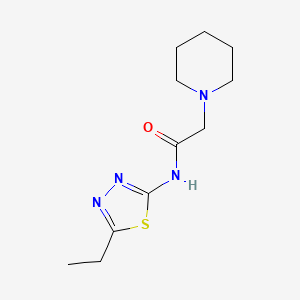![molecular formula C15H13N3O3S B5882724 3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, commonly known as MNACB, is a chemical compound used in scientific research for its potential therapeutic applications. MNACB is a thioamide derivative of 3-nitroaniline, which has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MNACB is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
MNACB has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. MNACB has also been found to reduce the expression of COX-2 and LOX in cancer cells, leading to a decrease in cancer cell growth.
Advantages and Limitations for Lab Experiments
MNACB has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, MNACB has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for MNACB research. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in clinical trials. MNACB could also be modified to improve its solubility and reduce its toxicity, making it a more viable therapeutic option.
Conclusion:
MNACB is a chemical compound with potential therapeutic applications in scientific research. It has shown promising results in various studies, including its anticancer, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. MNACB has several advantages for lab experiments, but also has limitations that need to be addressed. Overall, MNACB has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Synthesis Methods
MNACB can be synthesized using various methods, including the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of potassium hydroxide. Another method involves the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of sodium methoxide. The yield of MNACB using these methods ranges from 50-70%.
Scientific Research Applications
MNACB has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. MNACB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-2-5-11(8-10)14(19)17-15(22)16-12-6-3-7-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJKQWCJDNCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)




![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)


![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)